molecular formula C18H15NO3 B1452849 4-(3,4-Dimethoxybenzoyl)isoquinoline CAS No. 1187168-26-8

4-(3,4-Dimethoxybenzoyl)isoquinoline

Cat. No.: B1452849
CAS No.: 1187168-26-8
M. Wt: 293.3 g/mol
InChI Key: JVSKCTDKQKJNHE-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxybenzoyl)isoquinoline is an organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C18H15NO3 and a molecular weight of 293.33 g/mol .

Scientific Research Applications

4-(3,4-Dimethoxybenzoyl)isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for cardiovascular and neurological disorders.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Safety and Hazards

The safety data sheet for a similar compound, “3,4-Dimethoxybenzoyl chloride”, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxybenzoyl)isoquinoline can be achieved through various methods. One common approach involves the use of aryne intermediates. In this method, arynes are generated in situ by the action of potassium tert-butoxide on chloro- or bromo-substituted arenes. These arynes then react with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere, yielding the target compound in good yields .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form isoquinoline derivatives . This method is advantageous due to its scalability and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzoyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Methylenedioxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 1-(6-Bromo-3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 1,3-Bis-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane

Uniqueness

4-(3,4-Dimethoxybenzoyl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxybenzoyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-16-8-7-12(9-17(16)22-2)18(20)15-11-19-10-13-5-3-4-6-14(13)15/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSKCTDKQKJNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249681
Record name (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-26-8
Record name (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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